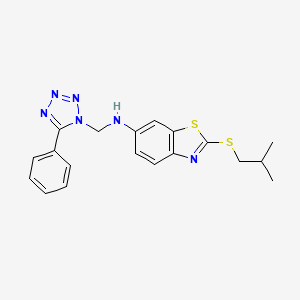
C.I. Acid Yellow 218
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of C.I. Acid Yellow 218 involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps. Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
C.I. Acid Yellow 218 has several scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing fabrics.
Wirkmechanismus
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. C.I. Acid Yellow 218 is unique in its bright yellow color and its specific interactions with molecular targets, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
71873-51-3 |
|---|---|
Molekularformel |
C29H35Cl2N5Na2O9S2 |
Molekulargewicht |
778.6 g/mol |
IUPAC-Name |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)




![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

